Sitagliptin succinyl

CAS No.: 2088771-60-0

Cat. No.: VC3429676

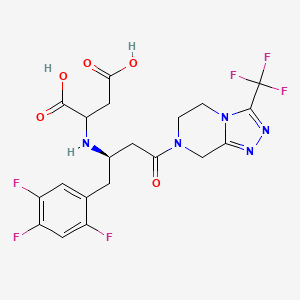

Molecular Formula: C20H19F6N5O5

Molecular Weight: 523.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2088771-60-0 |

|---|---|

| Molecular Formula | C20H19F6N5O5 |

| Molecular Weight | 523.4 g/mol |

| IUPAC Name | 2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10-,14?/m1/s1 |

| Standard InChI Key | SDIOBAOATSWLLA-IAPIXIRKSA-N |

| Isomeric SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |

| SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |

| Canonical SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structure

Basic Properties

Sitagliptin succinyl, chemically known as 2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid, has the molecular formula C20H19F6N5O5 and a molecular weight of 523.4 g/mol . It is identified by the CAS number 2088771-60-0 and represents a structural modification of the parent compound sitagliptin, which is widely used in type 2 diabetes management . The compound's structure features a triazolopyrazine core with a trifluoromethyl substituent, connected to a trifluorophenyl group via a butanoyl chain, with the succinyl moiety distinguishing it from the parent compound.

Structural Features and Significance

The distinctive structural elements of sitagliptin succinyl contribute directly to its pharmacological activity. The triazolopyrazine ring system provides the scaffold for binding to the DPP-4 enzyme, while the trifluoromethyl group enhances potency and selectivity. The trifluorophenyl moiety contributes to the compound's binding affinity, and the succinyl group may modify the pharmacokinetic properties compared to the parent compound. These structural features collectively enable the compound to effectively inhibit DPP-4 enzyme activity, preventing the degradation of incretin hormones that play crucial roles in glucose regulation.

Pharmacological Properties

Mechanism of Action

Sitagliptin succinyl functions as a selective DPP-4 inhibitor, preventing the enzymatic degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones are released by the intestines in response to food intake and are essential components of glucose homeostasis. By inhibiting DPP-4, sitagliptin succinyl prolongs the activity of these hormones, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells in a glucose-dependent manner .

The glucose-dependent nature of this mechanism is particularly valuable, as it means insulin secretion is stimulated primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia compared to some other antidiabetic medications . This mechanism represents a physiologically based approach to managing hyperglycemia, working with the body's natural glucose regulatory systems rather than bypassing them.

Pharmacokinetics

While specific pharmacokinetic data for sitagliptin succinyl is limited in the available literature, insights can be derived from studies of the parent compound sitagliptin, with the understanding that the succinyl modification may alter some parameters. The key pharmacokinetic properties are summarized in Table 1.

Table 1: Key Pharmacokinetic Parameters Based on Parent Compound Sitagliptin

Sitagliptin demonstrates high oral bioavailability and undergoes minimal metabolism, with the majority excreted unchanged in urine. The elimination half-life supports once-daily dosing, which enhances convenience and potentially improves medication adherence . The succinyl modification may influence these parameters, potentially altering tissue distribution, elimination pathways, or plasma protein binding.

Pharmacodynamics

Pharmacodynamic studies of DPP-4 inhibitors demonstrate dose-dependent inhibition of plasma DPP-4 activity. At doses of 50 mg or greater, sitagliptin provides at least 80% inhibition of DPP-4 activity over a 12-hour period, and at doses of 100 mg or greater, this level of inhibition extends over a 24-hour period . This inhibition results in approximately a two-fold increase in postprandial active GLP-1 levels compared to placebo, providing the hormonal basis for improved glycemic control .

The pharmacodynamic effect of increasing active incretin levels translates to clinically meaningful improvements in glycemic parameters. By enhancing insulin synthesis and reducing glucagon release in a glucose-dependent manner, these compounds effectively lower both fasting and postprandial glucose levels, ultimately reducing glycosylated hemoglobin (HbA1c) levels, a marker of long-term glycemic control .

Therapeutic Applications

Comparative Efficacy with Other Antidiabetic Agents

Understanding how DPP-4 inhibitors compare with other antidiabetic medications is essential for clinical decision-making. A randomized clinical trial comparing sitagliptin with dapagliflozin (a sodium-glucose cotransporter-2 inhibitor) established that sitagliptin was non-inferior to dapagliflozin in lowering HbA1c levels . This finding positions sitagliptin as a viable alternative to newer classes of antidiabetic medications.

Within the class of DPP-4 inhibitors, there are several compounds with varying pharmacokinetic and pharmacodynamic profiles, as summarized in Table 3.

Table 3: Comparative Features of DPP-4 Inhibitors

These differences in pharmacological properties may influence clinical decision-making based on patient characteristics such as renal function, comorbidities, and concomitant medications. The succinyl modification in sitagliptin succinyl may potentially alter these comparative parameters, potentially offering advantages in specific clinical scenarios.

Beyond Glycemic Control: Emerging Research Directions

Neuroprotective Effects

Recent scientific investigations have revealed potential applications of sitagliptin beyond diabetes management, particularly in neurological conditions characterized by inflammation. Studies suggest that sitagliptin may exert neuroprotective effects by modulating inflammatory responses within the brain .

Specifically, sitagliptin has been shown to decrease levels of proinflammatory factors including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-17 (IL-17), and cluster of differentiation 163 (CD-163), while concurrently increasing levels of anti-inflammatory factors such as interleukin-10 (IL-10) and transforming growth factor β (TGF-β) . Furthermore, sitagliptin has demonstrated antioxidative and antiapoptotic properties by modifying glutamate and glutathione levels within the hippocampus region in experimental models .

These findings suggest potential applications in neurodegenerative conditions such as Alzheimer's disease. Studies indicate that sitagliptin may decrease accumulation of β-amyloid within brain structures in experimental models of Alzheimer's dementia, possibly through mechanisms related to stromal cell-derived factor 1α (SDF-1α) concentration . Clinical observations have shown significant improvements in Mini-Mental State Examination (MMSE) tests used for assessment of dementias following sitagliptin administration .

Anti-inflammatory and Immunomodulatory Properties

Beyond its neurological effects, sitagliptin demonstrates broader anti-inflammatory properties that may have therapeutic implications. Research has shown that sitagliptin exerts comprehensive anti-inflammatory and antiapoptotic effects through multiple mechanisms, including suppression of intranuclear NF-κB binding and reduced expression of inflammatory markers such as inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), C-C chemokine receptor type 2 (CCR-2), toll-like receptor 2 (TLR-2), and dipeptidyl peptidase-4 (DPP-4) .

Additionally, sitagliptin has demonstrated immunosuppressive activity towards T helper 1 (Th1) and T helper 17 (Th17) lymphocyte cell lines. The increased concentration of TGF-β1 resulting from sitagliptin treatment causes a reduction in circulating CD4+ Th17 and regulatory T cells (T reg) lymphocytes, along with decreased concentrations of interferon-γ (IFN-γ) and IL-6 . These immunomodulatory effects suggest potential applications in autoimmune or inflammatory conditions beyond diabetes.

Cardiovascular Effects

Long-term studies in animal models on high-cholesterol diets have demonstrated that sitagliptin can substantially reduce atherosclerotic plaque formation on the aorta's walls . This effect appears to be connected with an increased proportion of macrophages with the M2 phenotype, which are associated with tissue repair and anti-inflammatory responses. The involvement of SDF-1 chemokine receptor signaling pathway in this effect provides insight into potential mechanisms by which sitagliptin may confer cardiovascular benefits beyond glycemic control .

These cardiovascular findings are particularly relevant given that patients with type 2 diabetes are at increased risk for cardiovascular disease, suggesting that sitagliptin and potentially its succinyl derivative may offer protective effects against diabetes-associated cardiovascular complications.

Future Directions and Research Needs

Ongoing Clinical Investigations

Further research is needed to fully elucidate the pharmacological properties and therapeutic potential of sitagliptin succinyl specifically, as distinct from the parent compound sitagliptin. Areas requiring further investigation include:

-

Comparative pharmacokinetic and pharmacodynamic studies between sitagliptin and sitagliptin succinyl to identify potential advantages of the modified compound

-

Long-term safety and efficacy studies of sitagliptin succinyl in diverse patient populations

-

Clinical trials evaluating potential applications in neurodegenerative conditions based on the promising preclinical findings regarding neuroprotective effects

-

Investigation of cardiovascular outcomes with sitagliptin succinyl treatment to confirm potential benefits observed in preclinical models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume